molecular formula C7H9ClN2O B15231709 (6-Chloro-5-methoxypyridin-3-YL)methanamine

(6-Chloro-5-methoxypyridin-3-YL)methanamine

Katalognummer: B15231709
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: SUFYAJGVAJEMSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Chloro-5-methoxypyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-methoxypyridin-3-YL)methanamine typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 3-pyridylmethanamine with chlorinating agents such as thionyl chloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloro-5-methoxypyridin-3-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

(6-Chloro-5-methoxypyridin-3-YL)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-Chloro-5-methoxypyridin-3-YL)methanamine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups can influence its binding affinity and specificity, affecting the compound’s overall activity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Chloro-5-methoxypyridin-3-YL)methanamine is unique due to the specific positioning of the chloro and methoxy groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C7H9ClN2O

Molekulargewicht

172.61 g/mol

IUPAC-Name

(6-chloro-5-methoxypyridin-3-yl)methanamine

InChI

InChI=1S/C7H9ClN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,3,9H2,1H3

InChI-Schlüssel

SUFYAJGVAJEMSZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=CC(=C1)CN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.